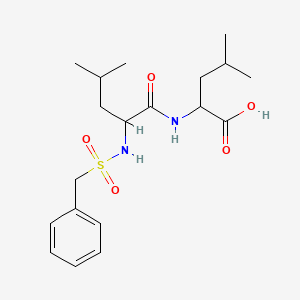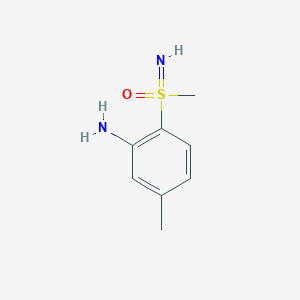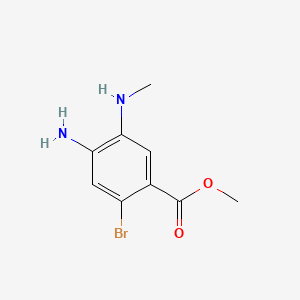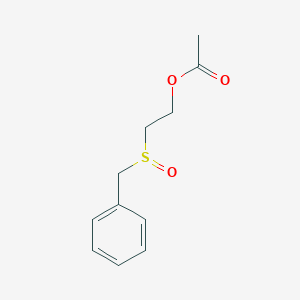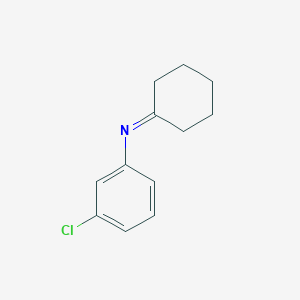
2-Methyl-3-oxo-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-oxo-3-phenylpropanamide is an organic compound with the molecular formula C10H11NO2 It is known for its unique structure, which includes a phenyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxo-3-phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of benzenepropanamide with methyl groups under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-3-oxo-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo substitution reactions, where different substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-Methyl-3-oxo-3-phenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry.
作用机制
The mechanism of action of 2-Methyl-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
N-(2-Methylphenyl)-3-oxo-3-phenylpropanamide: This compound has a similar structure but includes an additional methyl group on the phenyl ring.
Methyl 3-oxo-3-phenylpropanoate: This ester derivative shares the core structure but differs in functional groups.
Uniqueness
2-Methyl-3-oxo-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
24956-48-7 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-methyl-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C10H11NO2/c1-7(10(11)13)9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,13) |
InChI 键 |
KILJGOYISSXUOS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)
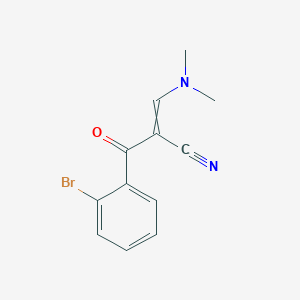

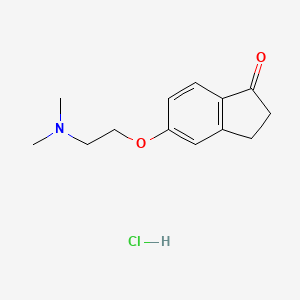
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
